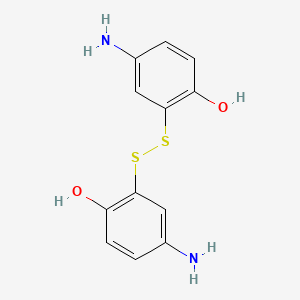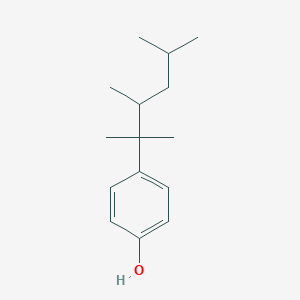![molecular formula C20H22F3NO3 B14189770 Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) CAS No. 918650-78-9](/img/structure/B14189770.png)
Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex reactions such as free radical cyclization cascades and proton quantum tunneling, which help in constructing polycyclic benzofuran compounds with high yield and fewer side reactions . Specific synthetic routes for Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) would likely involve similar advanced techniques to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as microwave-assisted synthesis (MWI) have been employed to produce benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities and used in various therapeutic applications.
Trifluoroacetic acid derivatives: Used in chemical synthesis and as solvents due to their unique properties.
Uniqueness
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is unique due to its combination of trifluoroacetic acid and benzofuran moieties, which confer both stability and diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918650-78-9 |
|---|---|
Molecular Formula |
C20H22F3NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H21NO.C2HF3O2/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18;3-2(4,5)1(6)7/h1-5,13,19H,6-12H2;(H,6,7) |
InChI Key |
CXPQXCGFJDNHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)



![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)






![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
